
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a substituted amino group containing a chlorinated ethyl chain and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.
Chlorination: The amino group is then reacted with 2-chloroethanol under controlled conditions to introduce the chlorinated ethyl chain.
Esterification: The resulting intermediate is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorinated ethyl chain can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, reduced ethyl compounds, and substituted amino benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the chlorinated ethyl chain and hydroxymethyl group.
Ethyl 4-(2-chloroethyl)amino)benzoate: Lacks the hydroxymethyl group.
Ethyl 4-((2-hydroxyethyl)amino)benzoate: Lacks the chlorine atom.
Uniqueness
Ethyl 4-((2-chloro-1-(hydroxymethyl)ethyl)amino)benzoate is unique due to the presence of both a chlorinated ethyl chain and a hydroxymethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
182227-96-9 |
|---|---|
Molekularformel |
C12H16ClNO3 |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
ethyl 4-[(1-chloro-3-hydroxypropan-2-yl)amino]benzoate |
InChI |
InChI=1S/C12H16ClNO3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(7-13)8-15/h3-6,11,14-15H,2,7-8H2,1H3 |
InChI-Schlüssel |
GKJLCTORZIGKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


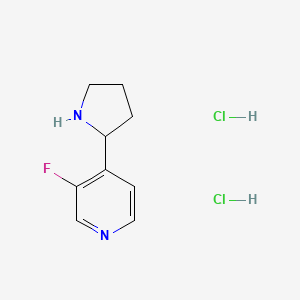
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
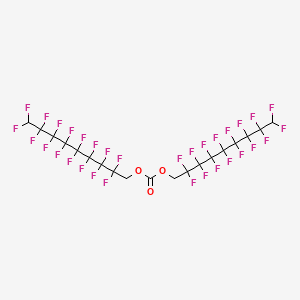
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
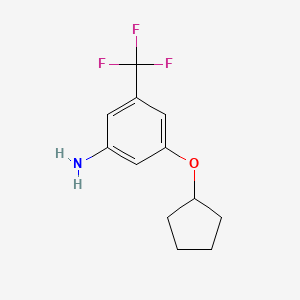
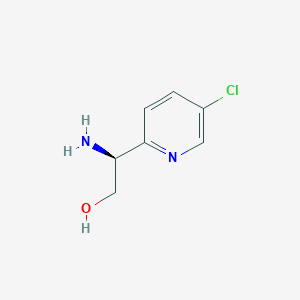





![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
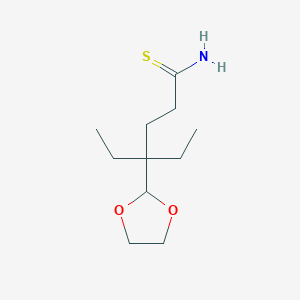
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
